molecular formula C14H21NO3 B1273673 2-(3-Acetamidoadamantan-1-yl)acetic acid CAS No. 75667-93-5

2-(3-Acetamidoadamantan-1-yl)acetic acid

Cat. No.: B1273673
CAS No.: 75667-93-5
M. Wt: 251.32 g/mol
InChI Key: WGQQQEFRSGVMSR-UHFFFAOYSA-N
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Description

2-(3-Acetamidoadamantan-1-yl)acetic acid is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of an acetamido group attached to the adamantane core, which is further linked to an acetic acid moiety. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamidoadamantan-1-yl)acetic acid typically involves the acylation of adamantane derivatives. One common method includes the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts . The reaction proceeds through the formation of an intermediate mixed anhydride, which upon further treatment with benzylamine or water, yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamidoadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

2-(3-Acetamidoadamantan-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Acetamidoadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the adamantane core provides a rigid framework that can enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyadamantan-1-yl)acetic acid
  • 2-(3-Chloroadamantan-1-yl)acetic acid
  • 1-(Acetylamino)-3-adamantylacetic acid

Uniqueness

2-(3-Acetamidoadamantan-1-yl)acetic acid stands out due to its unique combination of an acetamido group and an adamantane core. This structure imparts it with distinct chemical reactivity and biological activity compared to other adamantane derivatives. The presence of the acetamido group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(3-acetamido-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQQQEFRSGVMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384377
Record name (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75667-93-5
Record name (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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